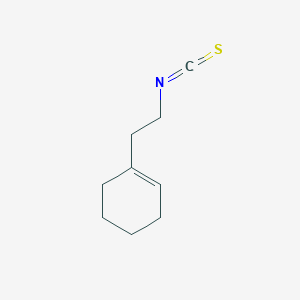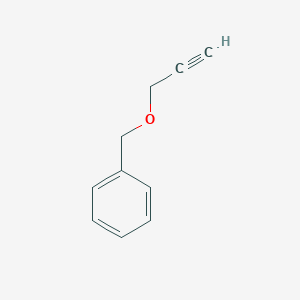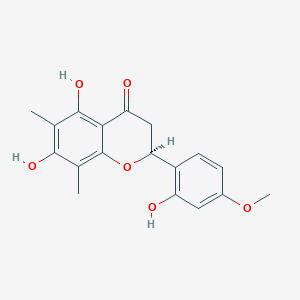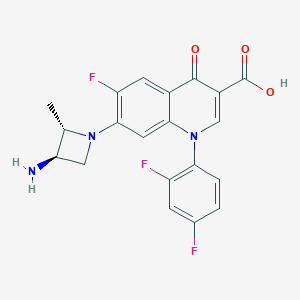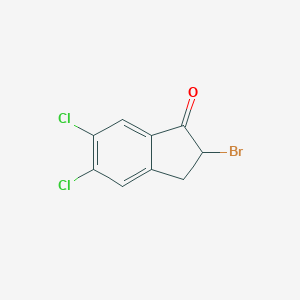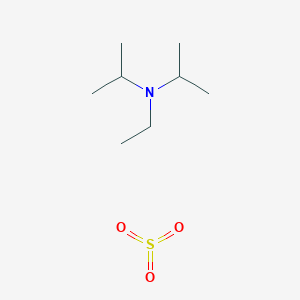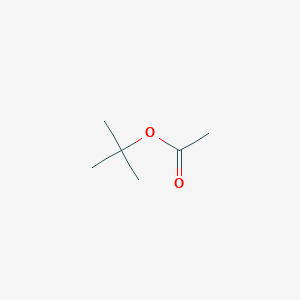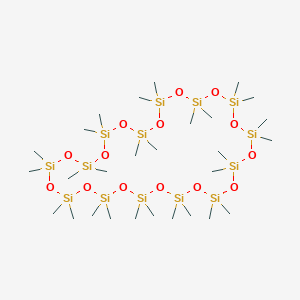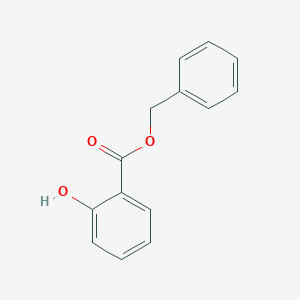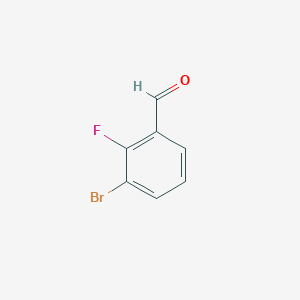
3-Bromo-2-fluorobenzaldehyde
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of halogenated aromatic compounds, such as 3-Bromo-2-fluorobenzaldehyde, can be achieved through various methods. For instance, the synthesis of 2-bromo-3-fluorobenzonitrile was accomplished via bromodeboronation of aryl boronic acids, demonstrating the generality of halodeboronation in producing aryl bromides and chlorides . Similarly, substituted 2-bromobenzaldehydes were synthesized from benzaldehydes using a palladium-catalyzed ortho-bromination, indicating that such a strategy could potentially be applied to the synthesis of 3-Bromo-2-fluorobenzaldehyde .
Molecular Structure Analysis
The molecular structure of 3-Bromo-2-fluorobenzaldehyde would consist of a benzene ring substituted with a bromine atom at the 3-position, a fluorine atom at the 2-position, and an aldehyde group. The presence of halogens can significantly influence the electronic properties of the molecule due to their electronegativity, which could affect reactivity and interaction with other chemical species.
Chemical Reactions Analysis
The reactivity of halogenated benzaldehydes can be diverse. For example, 2-bromobenzaldehydes have been used in a one-pot allylboration-Heck reaction to synthesize 3-methyleneindan-1-ols , and in a cascade reaction to form 2H-3-nitrothiochromenes . These reactions highlight the potential of 3-Bromo-2-fluorobenzaldehyde to undergo similar transformations, leveraging the reactivity of the aldehyde group and the ortho-bromine substituent.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 3-Bromo-2-fluorobenzaldehyde are not detailed in the provided papers, we can infer that the molecule would likely be a solid at room temperature, with a melting point and boiling point that could be determined experimentally. The presence of halogens would affect its polarity, solubility, and density. The reactivity of the aldehyde group would also be an important chemical property, as it could participate in various organic reactions, such as nucleophilic addition or condensation.
Applications De Recherche Scientifique
Synthesis and Antimicrobial Applications
3-Bromo-2-fluorobenzaldehyde is used in the synthesis of various chemical compounds with potential antimicrobial activities. For instance, when it is treated with substituted hydroxyacetophenones, it yields chalcones, which can be further processed into compounds like 2-(4-Bromo-2-fluorophenyl)-4H-chromen-4-one and 2-(4-bromo-2-fluorophenyl)-3-chloro-4H-chromen-4-one. These compounds have been tested and shown to possess antimicrobial properties (Jagadhani, Kundalikar, & Karale, 2014).
Analysis in Drug Substance Production
3-Bromo-2-fluorobenzaldehyde has been analyzed in the context of active drug substance production, specifically AMG 369. Its regioisomer impurities significantly impact the purity of both the starting material and the final drug substance, necessitating the development of high-resolution gas chromatography methods for quality control purposes (Shen, Semin, Fang, & Guo, 2016).
Development of Fluorinated Compounds
In another application, 3-Bromo-2-fluorobenzaldehyde has been used in the synthesis of fluorinated 1,5-benzothiazepines and pyrazolines. These compounds were synthesized through a process involving chalcones and were characterized based on their spectral data (Jagadhani, Kundlikar, & Karale, 2015).
Use in Synthesis of Methyl 4-Bromo-2-methoxybenzoate
A process involving 3-Bromo-2-fluorobenzaldehyde led to the synthesis of Methyl 4-Bromo-2-methoxybenzoate, a compound achieved through a series of chemical reactions including bromination and hydrolysis, followed by cyanidation, methoxylation, and esterification (Chen, 2008).
Safety And Hazards
3-Bromo-2-fluorobenzaldehyde is harmful if swallowed and causes skin and serious eye irritation . It may also cause respiratory irritation . Safety measures include avoiding ingestion and inhalation, not getting it in eyes, on skin, or on clothing, and wearing personal protective equipment/face protection .
Propriétés
IUPAC Name |
3-bromo-2-fluorobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFO/c8-6-3-1-2-5(4-10)7(6)9/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUAZPCKRSSEQKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10621588 | |
| Record name | 3-Bromo-2-fluorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10621588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-fluorobenzaldehyde | |
CAS RN |
149947-15-9 | |
| Record name | 3-Bromo-2-fluorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10621588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-2-fluorobenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



